Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-methylaniline under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and the mixture is refluxed for several hours . The product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical reactors. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:
4-chloro-2-methylphenol: This compound has a similar structure but lacks the imino group.
2-chloro-4-methylphenol: Another similar compound, which is also used in the manufacture of herbicides and has antimicrobial properties.
The uniqueness of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol lies in its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
92290-65-8 |
---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
4-chloro-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-9,17H,1H3 |
InChI-Schlüssel |
RMSIXEWBUNUTQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.